2-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-Dioxoisoindol-2-yl)-5-[(2S,3S,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxy-3-phenylmethoxy-4-prop-2-enoxy-6-(prop-2-enoxymethyl)oxan-2-yl]oxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-2-yl]oxy-6-[(4-methoxyphenoxy)methyl]-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]isoindole-1,3-dione 2-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-Dioxoisoindol-2-yl)-5-[(2S,3S,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxy-3-phenylmethoxy-4-prop-2-enoxy-6-(prop-2-enoxymethyl)oxan-2-yl]oxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-2-yl]oxy-6-[(4-methoxyphenoxy)methyl]-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]isoindole-1,3-dione
Brand Name: Vulcanchem
CAS No.: 125970-74-3
VCID: VC0139467
InChI: InChI=1S/C113H111N3O25/c1-5-59-124-69-89-98(140-111-93(115-106(119)84-51-31-32-52-85(84)107(115)120)99(131-65-76-41-21-11-22-42-76)95(130-64-75-39-19-10-20-40-75)88(136-111)70-125-62-73-35-15-8-16-36-73)102(127-60-6-2)103(134-68-79-47-27-14-28-48-79)113(138-89)141-96-90(71-126-63-74-37-17-9-18-38-74)137-112(94(101(96)133-67-78-45-25-13-26-46-78)116-108(121)86-53-33-34-54-87(86)109(116)122)139-97-91(72-129-81-57-55-80(123-4)56-58-81)135-110(128-61-7-3)92(100(97)132-66-77-43-23-12-24-44-77)114-104(117)82-49-29-30-50-83(82)105(114)118/h5-58,88-103,110-113H,1-3,59-72H2,4H3/t88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102+,103+,110-,111+,112+,113+/m1/s1
SMILES: COC1=CC=C(C=C1)OCC2C(C(C(C(O2)OCC=C)N3C(=O)C4=CC=CC=C4C3=O)OCC5=CC=CC=C5)OC6C(C(C(C(O6)COCC7=CC=CC=C7)OC8C(C(C(C(O8)COCC=C)OC9C(C(C(C(O9)COCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)N1C(=O)C2=CC=CC=C2C1=O)OCC=C)OCC1=CC=CC=C1)OCC1=CC=CC=C1)N1C(=O)C2=CC=CC=C2C1=O
Molecular Formula: C113H111N3O25
Molecular Weight: 1911.1 g/mol

2-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-Dioxoisoindol-2-yl)-5-[(2S,3S,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxy-3-phenylmethoxy-4-prop-2-enoxy-6-(prop-2-enoxymethyl)oxan-2-yl]oxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-2-yl]oxy-6-[(4-methoxyphenoxy)methyl]-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]isoindole-1,3-dione

CAS No.: 125970-74-3

Main Products

VCID: VC0139467

Molecular Formula: C113H111N3O25

Molecular Weight: 1911.1 g/mol

2-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-Dioxoisoindol-2-yl)-5-[(2S,3S,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxy-3-phenylmethoxy-4-prop-2-enoxy-6-(prop-2-enoxymethyl)oxan-2-yl]oxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-2-yl]oxy-6-[(4-methoxyphenoxy)methyl]-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]isoindole-1,3-dione - 125970-74-3

CAS No. 125970-74-3
Product Name 2-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-Dioxoisoindol-2-yl)-5-[(2S,3S,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxy-3-phenylmethoxy-4-prop-2-enoxy-6-(prop-2-enoxymethyl)oxan-2-yl]oxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-2-yl]oxy-6-[(4-methoxyphenoxy)methyl]-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]isoindole-1,3-dione
Molecular Formula C113H111N3O25
Molecular Weight 1911.1 g/mol
IUPAC Name 2-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-5-[(2S,3S,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxy-3-phenylmethoxy-4-prop-2-enoxy-6-(prop-2-enoxymethyl)oxan-2-yl]oxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-2-yl]oxy-6-[(4-methoxyphenoxy)methyl]-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]isoindole-1,3-dione
Standard InChI InChI=1S/C113H111N3O25/c1-5-59-124-69-89-98(140-111-93(115-106(119)84-51-31-32-52-85(84)107(115)120)99(131-65-76-41-21-11-22-42-76)95(130-64-75-39-19-10-20-40-75)88(136-111)70-125-62-73-35-15-8-16-36-73)102(127-60-6-2)103(134-68-79-47-27-14-28-48-79)113(138-89)141-96-90(71-126-63-74-37-17-9-18-38-74)137-112(94(101(96)133-67-78-45-25-13-26-46-78)116-108(121)86-53-33-34-54-87(86)109(116)122)139-97-91(72-129-81-57-55-80(123-4)56-58-81)135-110(128-61-7-3)92(100(97)132-66-77-43-23-12-24-44-77)114-104(117)82-49-29-30-50-83(82)105(114)118/h5-58,88-103,110-113H,1-3,59-72H2,4H3/t88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102+,103+,110-,111+,112+,113+/m1/s1
Standard InChIKey UKWAMSAUNRIURK-BWYYQZIESA-N
Isomeric SMILES COC1=CC=C(C=C1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC=C)N3C(=O)C4=CC=CC=C4C3=O)OCC5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COCC7=CC=CC=C7)O[C@H]8[C@H]([C@H]([C@@H]([C@H](O8)COCC=C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)COCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)N1C(=O)C2=CC=CC=C2C1=O)OCC=C)OCC1=CC=CC=C1)OCC1=CC=CC=C1)N1C(=O)C2=CC=CC=C2C1=O
SMILES COC1=CC=C(C=C1)OCC2C(C(C(C(O2)OCC=C)N3C(=O)C4=CC=CC=C4C3=O)OCC5=CC=CC=C5)OC6C(C(C(C(O6)COCC7=CC=CC=C7)OC8C(C(C(C(O8)COCC=C)OC9C(C(C(C(O9)COCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)N1C(=O)C2=CC=CC=C2C1=O)OCC=C)OCC1=CC=CC=C1)OCC1=CC=CC=C1)N1C(=O)C2=CC=CC=C2C1=O
Canonical SMILES COC1=CC=C(C=C1)OCC2C(C(C(C(O2)OCC=C)N3C(=O)C4=CC=CC=C4C3=O)OCC5=CC=CC=C5)OC6C(C(C(C(O6)COCC7=CC=CC=C7)OC8C(C(C(C(O8)COCC=C)OC9C(C(C(C(O9)COCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)N1C(=O)C2=CC=CC=C2C1=O)OCC=C)OCC1=CC=CC=C1)OCC1=CC=CC=C1)N1C(=O)C2=CC=CC=C2C1=O
Synonyms allyl O-(3,4,6-tri-O-benzyl-2-deoxy-2-phthalimido-beta-Glup)(1-4)-O-(3,6-di-O-allyl-2-O-benzyl-beta-Manp)(1-4)-O-3,6-di-O-benzyl-2-deoxy-2-phthalimido-beta-Glup(1-4)-3-O-benzyl-2-deoxy-6-O-4-methoxyphenyl-2-phthalimido-beta-Glup
GMGG
PubChem Compound 16131377
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator